molecular formula C21H20ClFN2O3 B2723134 N-(3-chloro-4-fluorophenyl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide CAS No. 888463-52-3

N-(3-chloro-4-fluorophenyl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide

Cat. No. B2723134
CAS RN: 888463-52-3
M. Wt: 402.85
InChI Key: BKKCTQTUVCUCEY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide, also known as CFTR modulator, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFTR modulators are used to treat cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems.

Scientific Research Applications

Cyclometallation Applications

  • Cyclometallation with Palladium(II), Ruthenium(II), and Rhodium(III): The cyclometallation of similar compounds, like N,N-dimethylbenzo[b]furan-2-carbothio (and seleno) amides, using metals like palladium, ruthenium, and rhodium, has been studied. These compounds form five-membered metallathia (or selena) heterocycles, suggesting potential applications in the development of metal-organic frameworks or catalysis (Nonoyama, Nakajima, Mizuno, & Hayashi, 1994).

Pharmaceutical Applications

Antipathogenic Activity

  • Antibiofilm Properties: Thiourea derivatives with substitutions including fluorine and chlorine have shown significant antipathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests that similar compounds could be developed as antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Polymer Science Applications

  • Polyamide Synthesis: Research has been conducted on the synthesis of polyamides using related chemical structures, highlighting their potential in creating new materials with unique properties like high thermal stability and solubility in various solvents (Hsiao, Yang, & Chen, 2000).

Inhibitor of Histone Deacetylase

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-(3,3-dimethylbutanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O3/c1-21(2,3)11-17(26)25-18-13-6-4-5-7-16(13)28-19(18)20(27)24-12-8-9-15(23)14(22)10-12/h4-10H,11H2,1-3H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKCTQTUVCUCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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